2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride

Lipophilicity LogP SAR

2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride (CAS 100311-24-8) is a synthetic benzoate ester derivative that combines a p-(butylamino)benzoic acid pharmacophore—shared with the clinically established local anesthetic tetracaine—with a 2-hydroxy-3-morpholinopropyl ester side chain. The compound belongs to the amino ester class of local anesthetic agents and is structurally characterized by a tertiary morpholinium cation, a secondary hydroxyl group on the propyl linker, and a butyl-substituted aniline donor on the benzoate ring.

Molecular Formula C18H29ClN2O4
Molecular Weight 372.9 g/mol
CAS No. 100311-24-8
Cat. No. B14325975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride
CAS100311-24-8
Molecular FormulaC18H29ClN2O4
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-]
InChIInChI=1S/C18H28N2O4.ClH/c1-2-3-8-19-16-6-4-15(5-7-16)18(22)24-14-17(21)13-20-9-11-23-12-10-20;/h4-7,17,19,21H,2-3,8-14H2,1H3;1H
InChIKeyDLBILTOELYXFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride (CAS 100311-24-8): Chemical Identity and Compound Class Baseline for Procurement Evaluation


2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride (CAS 100311-24-8) is a synthetic benzoate ester derivative that combines a p-(butylamino)benzoic acid pharmacophore—shared with the clinically established local anesthetic tetracaine—with a 2-hydroxy-3-morpholinopropyl ester side chain . The compound belongs to the amino ester class of local anesthetic agents and is structurally characterized by a tertiary morpholinium cation, a secondary hydroxyl group on the propyl linker, and a butyl-substituted aniline donor on the benzoate ring [1]. It is supplied as the hydrochloride salt with molecular formula C₁₈H₂₉ClN₂O₄ and a molecular weight of 372.89 g/mol [2]. Its procurement is typically directed toward medicinal chemistry research, pharmacological profiling of morpholine-containing local anesthetic analogs, and analytical reference standard applications .

Why 2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride Cannot Be Substituted by Generic In-Class Analogs: Structural Determinants of Pharmacological Differentiation


Within the amino ester local anesthetic class, seemingly minor structural modifications—the length of the N-alkyl chain on the benzoate ring, the nature of the amino alcohol ester moiety, and the counterion form—profoundly alter lipophilicity, receptor binding kinetics, and metabolic stability [1]. The target compound incorporates an n-butyl group on the para-amino position and a morpholinopropyl ester side chain bearing a secondary alcohol; these features are absent in both the propylamino homolog (CAS 100482-38-0) and the simpler dimethylaminoethyl ester tetracaine (CAS 94-24-6). The consequence is that generic substitution by a propyl analog or by tetracaine would introduce an uncontrolled change in logP, hydrogen-bonding capacity, and steric bulk at the ester side chain, rendering any structure-activity relationship (SAR) dataset or pharmacological comparison invalid . For procurement purposes, compound identity must be verified by the precise CAS registry number (100311-24-8) as well as confirmatory analytical data (NMR, HPLC, MS), because commercially available analogs are not functionally interchangeable in SAR studies, analytical method development, or reference standard applications [2].

Quantitative Differentiation Evidence for 2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride Versus Structural Analogs: A Comparator-Based Procurement Decision Guide


N-Alkyl Chain Length Drives Lipophilicity Differentiation: Butyl vs. Propyl Homolog

The n-butyl substituent on the para-amino group of the target compound (CAS 100311-24-8) confers higher calculated lipophilicity compared to the propyl homolog (CAS 100482-38-0). While experimentally measured logP values are not publicly available for the target compound, the propyl analog has a reported LogP of 2.17 (Molbase/ACD prediction) [1]. For the butyl-substituted target, the additional methylene unit in the alkyl chain is expected to increase the logP by approximately 0.5 log units based on the Hansch π contribution for an aliphatic –CH₂– group (+0.5) [2]. This class-level inference is consistent with the measured logP difference between tetracaine (n-butyl, logP ~3.37–3.65) [3] and its propyl analog (experimental data not available). The increased lipophilicity is predicted to enhance membrane partitioning and modulate the rate of onset of local anesthetic action [4].

Lipophilicity LogP SAR Local Anesthetic

Morpholinopropyl Ester Side Chain Differentiates Target from Simpler Dimethylaminoethyl Esters (Tetracaine Class)

The target compound features a 2-hydroxy-3-morpholinopropyl ester moiety, whereas the clinically used tetracaine (CAS 94-24-6) bears a 2-(dimethylamino)ethyl ester side chain [1]. The morpholinopropyl group introduces a tertiary amine within a six-membered ring, a secondary hydroxyl group at C-2 of the propyl linker, and a quaternary morpholinium cation in the hydrochloride salt form . These structural features confer a distinct hydrogen-bond donor/acceptor profile: the target compound has 4 H-bond acceptors (ester carbonyl, morpholine oxygen, hydroxyl oxygen, and aniline nitrogen) and 3 H-bond donors (hydroxyl, aniline NH, and morpholinium NH⁺), compared to tetracaine's 3 H-bond acceptors (ester carbonyl, aniline nitrogen, dimethylamino nitrogen) and 1 H-bond donor (aniline NH) [2]. The polar surface area (PSA) of the propyl homolog has been calculated as 71.03 Ų [3]; the butyl target is expected to have a comparable PSA (approx. 71 Ų), which is higher than tetracaine's PSA (~42 Ų), indicating reduced passive membrane permeability but potentially enhanced aqueous solubility of the hydrochloride salt [4].

Ester side chain Morpholine Hydrogen bonding Structural differentiation

Molecular Weight and Boiling Point Differentiation Between Butyl (C18) and Propyl (C17) Homologs

The target compound (C₁₈H₂₉ClN₂O₄, MW 372.89 g/mol) differs from its propyl homolog (CAS 100482-38-0, C₁₇H₂₇ClN₂O₄, MW 358.86 g/mol) by exactly one methylene group (ΔMW = 14.03 g/mol) [1]. The predicted boiling point at 760 mmHg is 519.7 °C for the butyl compound versus 510.1 °C for the propyl analog (ΔBP ≈ +9.6 °C) [2]. The predicted flash point is 268.1 °C (butyl) versus 262.3 °C (propyl) (ΔFP ≈ +5.8 °C) [2]. These physicochemical differences are analytically significant: the 14 Da mass difference enables unequivocal differentiation by LC-MS (distinct [M+H]⁺ or [M-Cl]⁺ ions), while the boiling point difference affects GC conditions if derivatization is employed [3].

Molecular weight Boiling point Purity analysis Chromatography

Storage Condition Requirements: Refrigerated (2–8 °C) Versus Ambient Storage for Propyl Homolog

The target compound (CAS 100311-24-8) requires storage at 2–8 °C (refrigerated) according to the supplier Pharmaffiliates [1], whereas the propyl homolog (CAS 100482-38-0) is listed by multiple suppliers without specific refrigeration requirements, implying ambient-temperature storage is acceptable . This difference in storage recommendations may reflect the marginally lower thermal stability of the butyl-substituted morpholinium hydrochloride salt, possibly due to increased molecular flexibility of the longer alkyl chain facilitating degradation pathways at room temperature [2]. The storage condition dictates cold-chain logistics for procurement, shipment, and laboratory handling of the butyl compound.

Storage stability Procurement Cold chain Hydrochloride salt

Structural Basis for Distinct Pharmacological Profile: Morpholinopropyl Moiety Versus Diethylaminoethyl (Procaine) and Dimethylaminoethyl (Tetracaine) Side Chains

The morpholinopropyl side chain of the target compound places it within the broader fomocaine class of morpholine-containing local anesthetics, which have been reported to exhibit prolonged surface anesthesia and lower systemic toxicity compared to classical amino ester anesthetics such as procaine [1]. While specific pharmacological data (IC₅₀, ED₅₀, therapeutic index) for CAS 100311-24-8 are not publicly available, fomocaine (CAS 56583-43-8) has been characterized with a logP of 3.53–3.75 [2], and its morpholine derivatives demonstrated superior surface anesthetic efficacy relative to procaine in rat corneal reflex and guinea pig wheal tests . The target compound's butyl-substituted benzoate core structurally resembles tetracaine's pharmacophore (p-(butylamino)benzoate), while its morpholinopropyl side chain diverges from both tetracaine's dimethylaminoethyl and procaine's diethylaminoethyl esters [3]. This dual structural heritage—combining the butylamino pharmacophore of tetracaine with the morpholine-containing side chain of fomocaine—suggests a unique pharmacological profile that cannot be reproduced by either parent compound alone.

Morpholine pharmacophore Local anesthetic SAR Sodium channel Fomocaine class

Best-Fit Research and Industrial Application Scenarios for 2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Morpholine-Containing Local Anesthetics Requiring a Defined Butylamino Benzoate Pharmacophore

The target compound is uniquely suited for SAR investigations that systematically probe the contribution of the morpholinopropyl ester side chain to local anesthetic activity when paired with a p-(butylamino)benzoate core. Because it combines the butylamino aromatic system (as found in tetracaine) with the morpholinopropyl ester (as found in fomocaine derivatives), it serves as a critical bridge compound connecting two distinct structural classes . The estimated lipophilicity difference of ~+0.5 logP units versus the propyl homolog allows researchers to assess the impact of N-alkyl chain elongation on potency, onset time, and toxicity within a congeneric series [1]. The compound's identity must be confirmed by LC-MS (expected [M-Cl]⁺ ion at m/z 337.2) and its purity verified by HPLC before use in quantitative pharmacological assays [2].

Analytical Reference Standard for LC-MS/MS Method Development Targeting Morpholinium-Containing Ester Local Anesthetics

The distinct mass (372.89 g/mol, generating a characteristic [M-Cl]⁺ ion) and the presence of a quaternary morpholinium cation make this compound a suitable analytical reference standard for developing and validating LC-MS/MS methods for morpholine-containing ester local anesthetics in biological matrices . The compound's predicted boiling point of 519.7 °C and retention characteristics on reversed-phase columns (driven by the butyl chain lipophilicity) provide a benchmark for chromatographic method optimization [1]. The refrigeration storage requirement (2–8 °C) must be observed to maintain standard integrity during method validation [2].

Comparative Metabolism and Hydrolysis Studies of Amino Ester Local Anesthetics with Diverse Amino Alcohol Moieties

The target compound's 2-hydroxy-3-morpholinopropyl ester side chain introduces a secondary alcohol group adjacent to the ester linkage, which may influence the rate of esterase-mediated hydrolysis compared to the simpler dimethylaminoethyl (tetracaine) or diethylaminoethyl (procaine) esters . In in vitro metabolism studies using plasma or liver microsomes, the butyl-substituted target compound would be expected to exhibit a hydrolysis rate profile distinct from both tetracaine (which lacks the morpholine ring and hydroxyl group) and the propyl analog (which has a shorter N-alkyl chain) [1]. The primary metabolite, 4-(butylamino)benzoic acid (CAS 4740-24-3), is commercially available as a reference standard, facilitating quantitative metabolite tracking [2].

Procurement of a Defined Chemical Entity for Patent or Prior-Art Searches Related to Morpholine Local Anesthetic Compositions

For intellectual property and freedom-to-operate analyses in the morpholine local anesthetic space, the target compound (CAS 100311-24-8) serves as a specific chemical exemplar that may appear in patent claims or as a synthetic intermediate. Its unique CAS registry number, InChIKey (DLBILTOELYXFIN-UHFFFAOYSA-N), and SMILES string (C1=C(NCCCC)C=CC(=C1)C(OCC(O)C[NH+]2CCOCC2)=O.[Cl-]) provide unambiguous identifiers for database searches . Procurement from an authorized supplier with a certificate of analysis (CoA) documenting purity, identity (NMR, HPLC, MS), and storage conditions is essential for regulatory or evidentiary purposes [1].

Quote Request

Request a Quote for 2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.